molecular formula C10H14BrN B14030403 4-Bromo-2-(tert-butyl)-6-methylpyridine

4-Bromo-2-(tert-butyl)-6-methylpyridine

Cat. No.: B14030403
M. Wt: 228.13 g/mol
InChI Key: SKWMVKWRTGQRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(tert-butyl)-6-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 4-position, a tert-butyl group at the 2-position, and a methyl group at the 6-position of the pyridine ring. The unique structural features of this compound make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)-6-methylpyridine typically involves the bromination of 2-(tert-butyl)-6-methylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)-6-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products such as 4-amino-2-(tert-butyl)-6-methylpyridine or 4-alkoxy-2-(tert-butyl)-6-methylpyridine can be formed.

    Oxidation Reactions: Products include this compound-3-carboxylic acid or this compound-3-aldehyde.

    Reduction Reactions: Piperidine derivatives such as 4-bromo-2-(tert-butyl)-6-methylpiperidine can be obtained.

Scientific Research Applications

4-Bromo-2-(tert-butyl)-6-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor for the synthesis of drug candidates and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)-6-methylpyridine depends on its specific application

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.

    Receptor Modulation: It can modulate the activity of certain receptors by acting as an agonist or antagonist.

    Signal Transduction: The compound can interfere with signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

4-Bromo-2-(tert-butyl)-6-methylpyridine can be compared with other similar compounds, such as:

    4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine: This compound has an oxazole ring fused to the pyridine ring, which imparts different chemical properties and reactivity.

    4-Bromo-2,6-di-tert-butylphenol: This compound has two tert-butyl groups and a phenol moiety, making it structurally different and leading to distinct applications.

    4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-c]pyridine:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which provides a balance of steric and electronic effects, making it a versatile intermediate in various chemical transformations.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

4-bromo-2-tert-butyl-6-methylpyridine

InChI

InChI=1S/C10H14BrN/c1-7-5-8(11)6-9(12-7)10(2,3)4/h5-6H,1-4H3

InChI Key

SKWMVKWRTGQRIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(C)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.